N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Overview
Description
4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group substituted with benzyloxy, chloro, and methoxy groups, as well as a tetrahydro-2-furanylmethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-hydroxy-3-chloro-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Tetrahydro-2-furanylmethylamine Moiety: This step involves the reaction of the benzyl intermediate with tetrahydro-2-furanylmethylamine under acidic conditions to form the desired amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzyl derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride may have potential as a therapeutic agent
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(benzyloxy)-3-chloro-5-methoxybenzyl]amine hydrochloride
- 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride
- 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride
Uniqueness
The uniqueness of 4-(benzyloxy)-3-chloro-5-methoxybenzylamine hydrochloride lies in its tetrahydro-2-furanylmethylamine moiety, which provides additional sites for interaction with biological targets compared to similar compounds. This structural feature enhances its potential for specific and potent biological activity.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3.ClH/c1-23-19-11-16(12-22-13-17-8-5-9-24-17)10-18(21)20(19)25-14-15-6-3-2-4-7-15;/h2-4,6-7,10-11,17,22H,5,8-9,12-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIIVKWRNKYPDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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